RMM-46

Vue d'ensemble

Description

RMM 46 est un inhibiteur covalent réversible et sélectif pour les kinases de la famille des protéines kinases activées par les mitogènes et le stress (MSK) et la kinase ribosomale S6 (RSK). Il est connu pour sa haute efficacité de ligand et sa sélectivité, ce qui en fait un outil précieux dans la recherche scientifique .

Applications De Recherche Scientifique

RMM 46 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study kinase inhibition and enzyme kinetics.

Biology: Employed in cell signaling studies to understand the role of MSK and RSK kinases in various cellular processes.

Medicine: Investigated for its potential therapeutic applications in diseases where MSK and RSK kinases are implicated, such as cancer and inflammatory disorders.

Industry: Utilized in the development of new drugs and therapeutic agents targeting MSK and RSK kinases

Mécanisme D'action

RMM 46 exerce ses effets en modifiant de manière covalente les résidus cystéine au site de liaison à l’ATP des kinases MSK et RSK. Cette modification inhibe l’activité de la kinase, ce qui conduit au blocage des voies de signalisation en aval. Les cibles moléculaires et les voies impliquées comprennent la phosphorylation de la protéine de liaison à l’élément de réponse à l’AMPc (CREB) et d’autres effecteurs en aval .

Analyse Biochimique

Biochemical Properties

RMM-46 plays a crucial role in biochemical reactions by inhibiting specific kinases within the MSK/RSK family . It exhibits high selectivity for RSK2 over other kinases such as NEK2 and PLK1 . The compound interacts with enzymes like MSK1, MSK2, RSK2, and RSK3, reducing CREB phosphorylation in HeLa cells . These interactions are essential for modulating various cellular processes, including cell growth and differentiation .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In HeLa cells, this compound reduces CREB phosphorylation, which is a critical step in the regulation of gene expression . This modulation can lead to changes in cellular behavior, including altered cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific kinases within the MSK/RSK family . By forming reversible covalent bonds with these kinases, this compound inhibits their activity, leading to downstream effects on cellular signaling pathways . This inhibition can result in changes in gene expression and cellular behavior, making this compound a valuable tool for studying kinase-related processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific storage conditions, ensuring its efficacy in long-term experiments . Its degradation over time can impact its effectiveness, necessitating careful monitoring during experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target kinases without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications . These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interactions with specific kinases can influence metabolic processes, leading to changes in cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy . The transport and distribution of this compound are critical factors that determine its therapeutic potential and effectiveness in various cellular contexts .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This subcellular localization is essential for understanding how this compound exerts its effects at the molecular level and its overall impact on cellular function .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

RMM 46 est synthétisé par une série de réactions chimiques impliquant du cyanoacrylamide et divers autres réactifs.

Méthodes de production industrielle

La production industrielle de RMM 46 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus comprend généralement plusieurs étapes de purification, telles que la recristallisation et la chromatographie, pour atteindre la qualité de produit souhaitée.

Analyse Des Réactions Chimiques

Types de réactions

RMM 46 subit diverses réactions chimiques, notamment :

Oxydation : Implique l’ajout d’oxygène ou l’élimination d’hydrogène.

Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène.

Substitution : Implique le remplacement d’un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant RMM 46 comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions de réaction sont généralement optimisées pour atteindre une sélectivité et un rendement élevés .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant RMM 46 dépendent des conditions de réaction et des réactifs spécifiques utilisés. Ces produits sont souvent analysés à l’aide de techniques telles que la spectroscopie de résonance magnétique nucléaire (RMN) et la spectrométrie de masse (SM) pour confirmer leur structure et leur pureté .

Applications de la recherche scientifique

RMM 46 a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier l’inhibition des kinases et la cinétique enzymatique.

Biologie : Employé dans des études de signalisation cellulaire pour comprendre le rôle des kinases MSK et RSK dans divers processus cellulaires.

Médecine : Investigué pour ses applications thérapeutiques potentielles dans les maladies où les kinases MSK et RSK sont impliquées, telles que le cancer et les troubles inflammatoires.

Industrie : Utilisé dans le développement de nouveaux médicaments et d’agents thérapeutiques ciblant les kinases MSK et RSK

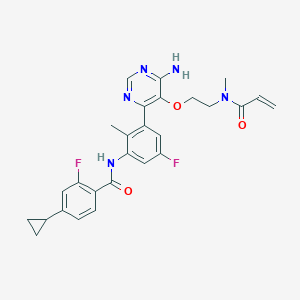

Comparaison Avec Des Composés Similaires

Composés similaires

RSK2-IN-3 : Un autre inhibiteur sélectif de RSK2.

MSK1-IN-1 : Un inhibiteur sélectif de MSK1.

PLK1-IN-1 : Un inhibiteur sélectif de la kinase 1 de type polo (PLK1)

Unicité de RMM 46

RMM 46 est unique en raison de sa haute sélectivité et de son mécanisme d’inhibition covalente réversible. Il présente une excellente sélectivité pour RSK2 par rapport à d’autres kinases telles que NEK2 et PLK1, ce qui en fait un outil précieux pour étudier des voies de kinase spécifiques .

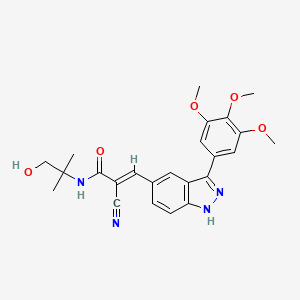

Propriétés

IUPAC Name |

(E)-2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O5/c1-24(2,13-29)26-23(30)16(12-25)8-14-6-7-18-17(9-14)21(28-27-18)15-10-19(31-3)22(33-5)20(11-15)32-4/h6-11,29H,13H2,1-5H3,(H,26,30)(H,27,28)/b16-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCMYBKAZCDQGX-LZYBPNLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C(=CC1=CC2=C(C=C1)NN=C2C3=CC(=C(C(=C3)OC)OC)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)NC(=O)/C(=C/C1=CC2=C(C=C1)NN=C2C3=CC(=C(C(=C3)OC)OC)OC)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

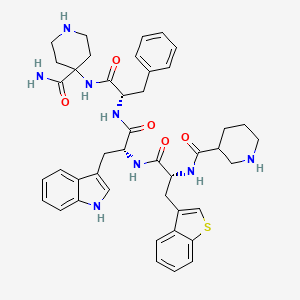

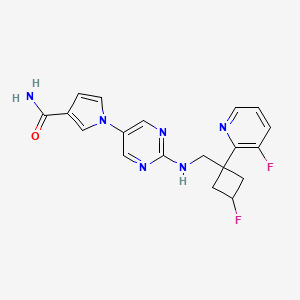

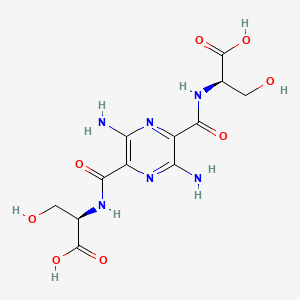

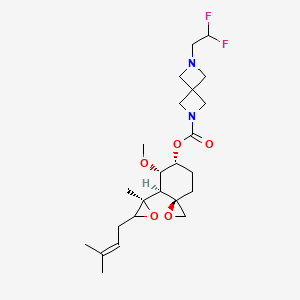

Feasible Synthetic Routes

Q1: How does RMM-46 interact with its target and what are the downstream effects?

A: this compound is a reversible covalent inhibitor designed to target the C-terminal kinase domain of MSK1. [] This inhibition is achieved through a reversible covalent bond formed between the cyanoacrylamide group of this compound and a cysteine thiol within the kinase domain. This binding prevents the activation of MSK and its closely related family member, RSK. Consequently, the phosphorylation of the transcription factor CREB, a downstream target of MSK and RSK, is blocked. [] This inhibition of the MSK/RSK pathway has significant implications for cellular processes regulated by these kinases.

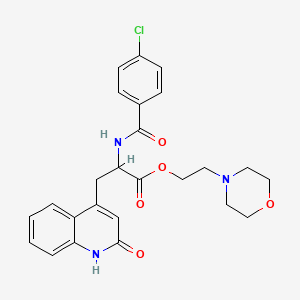

Q2: What is the structural characterization of this compound and how was its binding site identified?

A: While the provided abstracts don't offer specific spectroscopic data or the molecular formula and weight of this compound, they do highlight key structural features. This compound is characterized by a cyanoacrylamide group linked to an indazole scaffold, which is further substituted with a 3,4,5-trimethoxyphenyl group. [] The design of this compound was guided by X-ray co-crystal structures, providing insights into its binding mode within the MSK1 C-terminal kinase domain. []

Q3: What is the SAR (Structure-Activity Relationship) of this compound and how do structural modifications affect its activity?

A: The development of this compound involved a fragment-based design approach. [] Starting with a panel of low-molecular-weight, heteroaryl-substituted cyanoacrylamides, researchers identified an indazole fragment (compound 1 in the study) that exhibited suitable ligand efficiency and selectivity for the MSK/RSK family kinases. [] This fragment was then elaborated to create this compound, demonstrating that specific structural features within the indazole scaffold contribute significantly to its potency and selectivity. Further SAR studies focusing on modifications to the indazole and its substituents could unveil additional insights into optimizing the inhibitory activity and selectivity of this class of compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)

![4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile](/img/structure/B610428.png)